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Compound of Interest

Compound Name: Ethyl formate

Cat. No.: B1671648

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl
formate (CsHsO2), a common solvent and fragrance agent. The following sections detail its
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering
valuable reference points for compound identification and structural elucidation. Detailed
experimental protocols for acquiring such data are also provided.

Structural and Spectroscopic Correlation

The various spectroscopic techniques provide complementary information to confirm the
structure of ethyl formate. Proton and Carbon NMR identify the number and connectivity of
hydrogen and carbon atoms, IR spectroscopy confirms the presence of key functional groups
(specifically the ester), and mass spectrometry determines the molecular weight and common
fragmentation patterns.
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Spectroscopic Analysis Workflow for Ethyl Formate
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Caption: Workflow illustrating how NMR, IR, and Mass Spec provide distinct structural data for
ethyl formate.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of ethyl formate.

'H NMR Spectroscopic Data

Solvent: CDCIs Frequency: 90 MHz
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. . Coupling
Chemical Shift L . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
~8.03 Singlet 1H N/A H-C=0
~4.22 Quartet 2H ~7.1Hz -O-CH2-CHs
~1.29 Triplet 3H ~7.1Hz -O-CH2-CHs
Table 1: 1H NMR data for ethyl formate.[1][2]
3C NMR Spectroscopic Data
Solvent: CDCIs Frequency: 15.09 MHz
Chemical Shift (6) ppm Assignment
~161.4 H-C=0
~60.1 -O-CH2-CHs
~14.2 -O-CH2-CHs

Table 2: 13C NMR data for ethyl formate.[3][4][5]

Infrared (IR) Spectroscopic Data

Sample Preparation: Liquid Film

Wavenumber (cm~?) Vibration Type Functional Group
~2980 C-H Stretch Alkane

~1720 C=0 Stretch Ester

~1180 C-O Stretch Ester

Table 3: Key IR absorption peaks for ethyl formate.[6][7]
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Mass Spectrometry (MS) Data

lonization Method: Electron lonization (EI)

Mass-to-Charge Ratio (m/z) Proposed Fragment lon
74 [C3HeO2]* (Molecular lon)
46 [CH202]* or [C2HeO]*

45 [HCOO]* or [OCzHs]*

29 [CHOJ* or [C2Hs]*

28 [COJ*

Table 4: Major fragmentation peaks in the mass spectrum of ethyl formate.[8][9][10]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
Instrument-specific parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy (*H
and *3C)

o Sample Preparation: Dissolve approximately 5-25 mg of ethyl formate in about 0.6-0.7 mL
of a deuterated solvent (e.g., chloroform-d, CDCIs) in a clean, dry 5 mm NMR tube.[11][12]
For 13C NMR, a higher concentration (50-100 mg) may be necessary to obtain a good signal-
to-noise ratio in a reasonable time.[11][12] Ensure the solution is homogeneous and free of
any particulate matter by filtering if necessary.[11]

¢ Instrument Setup: Place the NMR tube in a spinner and insert it into the spectrometer's
magnet.

e Locking and Shimming: The instrument "locks" onto the deuterium signal of the solvent to
stabilize the magnetic field. The magnetic field homogeneity is then optimized through a
process called "shimming" to ensure sharp, well-resolved peaks.
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Data Acquisition:

o 'H NMR: A standard one-pulse experiment is typically used. Key parameters include the
spectral width, acquisition time, and relaxation delay. A small number of scans (e.g., 8 or
16) is usually sufficient for a proton spectrum.

o 13C NMR: A proton-decoupled experiment is standard to simplify the spectrum to single
lines for each unique carbon. Due to the low natural abundance of 13C, a larger number of
scans is required.

Data Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum
using a Fourier Transform (FT). The spectrum is then phased, baseline corrected, and
referenced (typically to the residual solvent peak or an internal standard like TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid): For a pure liquid sample like ethyl formate, the spectrum
can be obtained directly as a thin film.[13] Place one to two drops of the liquid onto the
surface of a salt plate (e.g., NaCl or KBr).[14] Place a second salt plate on top to create a
thin, uniform liquid film between the plates.[14]

Instrument Setup: Place the "sandwich” of salt plates into the sample holder of the FT-IR
spectrometer.

Background Collection: Before running the sample, a background spectrum is collected with
nothing in the sample beam (or with clean, empty salt plates). This allows the instrument to
subtract signals from atmospheric water and carbon dioxide.

Sample Spectrum Collection: The sample is then scanned. The instrument software
automatically ratios the sample spectrum against the background spectrum to produce the
final absorbance or transmittance spectrum.

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption
bands and their corresponding functional groups.

Mass Spectrometry (MS)
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» Sample Introduction: For a volatile liquid like ethyl formate, the sample is typically
introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a
direct insertion probe.[15] The sample is vaporized by heating in the injection port.[15]

« lonization (Electron lonization - El): In the ion source, the gaseous sample molecules are
bombarded with a high-energy electron beam (typically 70 eV).[15][16] This causes an
electron to be ejected from the molecule, forming a positively charged molecular ion (M*).
[15]

o Fragmentation: The high energy of the electron beam often imparts excess energy to the
molecular ion, causing it to break apart into smaller, charged fragments. This fragmentation
pattern is characteristic of the molecule's structure.

e Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are
accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions
based on their mass-to-charge ratio (m/z).

» Detection: A detector records the abundance of each ion at a specific m/z value, generating
the mass spectrum. The most abundant ion is assigned a relative intensity of 100% (the
base peak).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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